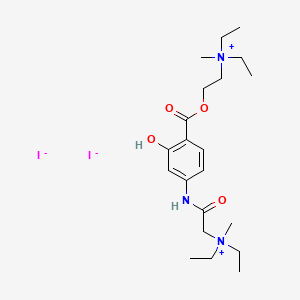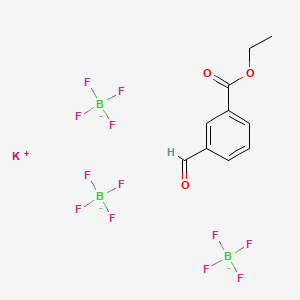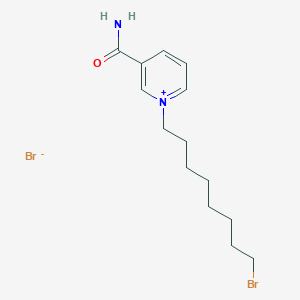
6'-Chloro-2-(2-methylpiperidino)-o-acetotoluidide, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-Chloro-2-(2-methylpiperidino)-o-acetotoluidide, hydrochloride is a chemical compound known for its diverse applications in medicinal chemistry and other scientific fields. This compound is characterized by the presence of a chloro group, a methylpiperidino moiety, and an acetotoluidide structure, making it a unique and valuable substance for various research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Chloro-2-(2-methylpiperidino)-o-acetotoluidide, hydrochloride typically involves multiple steps, including the introduction of the chloro group and the formation of the acetotoluidide structure. One common method involves the reaction of 2-chloroacetophenone with 2-methylpiperidine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate .
Industrial Production Methods
In an industrial setting, the production of 6’-Chloro-2-(2-methylpiperidino)-o-acetotoluidide, hydrochloride is typically scaled up using optimized reaction conditions to ensure high yield and purity. This may involve the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve consistent results .
Analyse Des Réactions Chimiques
Types of Reactions
6’-Chloro-2-(2-methylpiperidino)-o-acetotoluidide, hydrochloride undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as sodium hydroxide. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent choices to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, hydrogenated compounds .
Applications De Recherche Scientifique
6’-Chloro-2-(2-methylpiperidino)-o-acetotoluidide, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs and treatments for various diseases.
Mécanisme D'action
The mechanism of action of 6’-Chloro-2-(2-methylpiperidino)-o-acetotoluidide, hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. This compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity and influencing various physiological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6’-Chloro-2-(2-methylpiperidino)-o-acetotoluidide, hydrochloride include other chloro-substituted acetotoluidides and piperidine derivatives. These compounds share structural similarities and may exhibit comparable chemical and biological properties .
Uniqueness
What sets 6’-Chloro-2-(2-methylpiperidino)-o-acetotoluidide, hydrochloride apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
Propriétés
Numéro CAS |
77966-63-3 |
|---|---|
Formule moléculaire |
C15H22Cl2N2O |
Poids moléculaire |
317.3 g/mol |
Nom IUPAC |
N-(2-chloro-6-methylphenyl)-2-(2-methylpiperidin-1-ium-1-yl)acetamide;chloride |
InChI |
InChI=1S/C15H21ClN2O.ClH/c1-11-6-5-8-13(16)15(11)17-14(19)10-18-9-4-3-7-12(18)2;/h5-6,8,12H,3-4,7,9-10H2,1-2H3,(H,17,19);1H |
Clé InChI |
MZJVBBMILYWYPO-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC[NH+]1CC(=O)NC2=C(C=CC=C2Cl)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Dimethylamino)phenyl]-3,6-dimethylbenzothiazolium benzoate](/img/structure/B13773805.png)

![[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]methyl-triphenylphosphanium](/img/structure/B13773818.png)



![6-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773844.png)


![Benzenamine, 4,4'-methylenebis[2-[(4-aminophenyl)methyl]-](/img/structure/B13773857.png)


![Chloro(pentamethylcyclopentadienyl){2-{1-[(4-methoxyphenyl)imino-kN]ethyl}naphthyl-kC}iridium(III)](/img/structure/B13773878.png)

